Molecular Weight and Hydrogen‑Bond Capacity vs Parent Amine
The target compound carries a 3‑aminophenoxyacetyl group that adds C₈H₇NO₂ (149.15 Da) to the 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid scaffold (CAS 6535‑70‑2, C₁₀H₉NO₇S₂, MW 319.31). This increases the molecular weight from ∼319 to 468.46 Da and the heavy‑atom count from 20 to 30, while raising the hydrogen‑bond acceptor count from 7 to 10 and donor count from 4 to 5 [1][2]. The added aromatic ring and ether oxygen create a larger, more polarisable surface that affects both solubility and binding interactions.
| Evidence Dimension | Molecular weight and H‑bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 468.46; H‑bond acceptors 10; H‑bond donors 5 |
| Comparator Or Baseline | 4‑Amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid (CAS 6535‑70‑2): MW 319.31; H‑bond acceptors 7; H‑bond donors 4 |
| Quantified Difference | ΔMW +149.15 Da; ΔH‑bond acceptors +3; ΔH‑bond donors +1 |
| Conditions | In silico calculation based on molecular formula (PubChem, CAS Common Chemistry) |
Why This Matters
A 47 % increase in molecular weight and altered hydrogen‑bonding capacity directly translate into different diffusivity, solubility, and chromatographic retention, making the compound unsuitable for direct substitution in processes validated with the core amine.
- [1] PubChem Compound Summary for CID 3020264. View Source
- [2] CAS Common Chemistry, 4‑Amino‑5‑hydroxynaphthalene‑1,7‑disulfonic acid (CAS 6535‑70‑2). View Source
